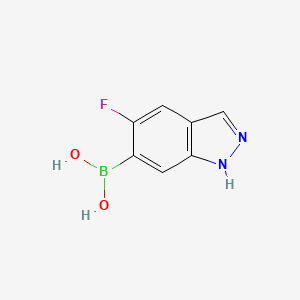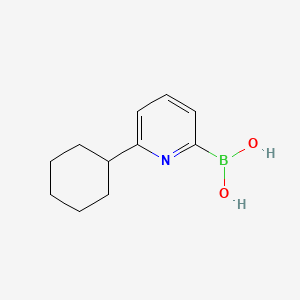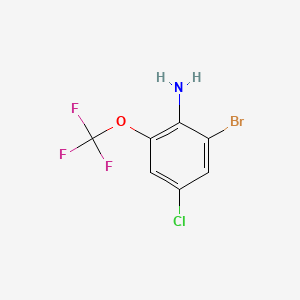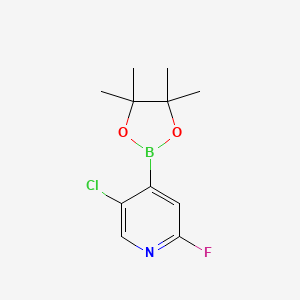
5-Chlor-2-fluor-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility, and they are commonly used in transformations such as Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a fluorine atom, a chlorine atom, and a complex boron-containing group .Chemical Reactions Analysis
As an organoboron compound, this molecule could potentially participate in various types of chemical reactions. One of the most common reactions involving organoboron compounds is the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Organoboron compounds are generally stable and can be stored under normal conditions .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese . Sie wird häufig zur Herstellung verschiedener organischer Verbindungen verwendet, insbesondere im Bereich der Biowissenschaften .
Suzuki-Miyaura-Kupplung
Die Boronsäureester-Einheit dieser Verbindung macht sie zu einem geeigneten Kandidaten für die Suzuki-Miyaura-Kupplung , eine beliebte Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese.
Protodeboronierung
Die Verbindung kann einer Protodeboronierung unterzogen werden, einem Prozess, der die Entfernung der Bor-Einheit beinhaltet . Dieser Prozess ist besonders nützlich, wenn die Bor-Einheit am Ende einer Sequenz entfernt werden muss.
Anti-Markovnikov-Hydromethylierung
In Kombination mit einer Matteson-CH2-Homologation kann diese Verbindung für eine formale Anti-Markovnikov-Alken-Hydromethylierung verwendet werden , eine wertvolle Transformation in der organischen Chemie.
Synthese von DYRK1A-Inhibitoren
Die Verbindung wurde bei der Synthese neuer Pyridazino[4,5-b]indol-4-one und Pyridazin-3(2H)-on-Analoga als DYRK1A-Inhibitoren eingesetzt . DYRK1A ist eine Proteinkinase, die an mehreren Krankheiten beteiligt ist, darunter Krebs und Down-Syndrom.
Synthese von bioaktiven Molekülen
Die Verbindung wurde in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B verwendet . Dies sind bioaktive Moleküle mit potenziellen therapeutischen Anwendungen.
Pharmazeutische Anwendungen
Die Verbindung wird in der pharmazeutischen Industrie zur Synthese verschiedener Medikamente verwendet . Ihre einzigartige Struktur ermöglicht die Herstellung komplexer Moleküle mit spezifischen biologischen Aktivitäten.
Agrochemische Anwendungen
In der Agrochemie wird die Verbindung zur Synthese verschiedener Pestizide und Herbizide verwendet . Ihre Boronsäureester-Einheit kann mit verschiedenen biologischen Zielen interagieren, was sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Agrochemikalien macht.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The field of organoboron chemistry is a rapidly growing area of research with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research will likely continue to explore new synthetic methods, novel structures, and innovative applications of organoboron compounds .
Eigenschaften
IUPAC Name |
5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHNCAMAHMVBTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694508 |
Source


|
| Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-58-4 |
Source


|
| Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

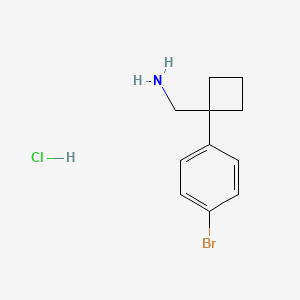
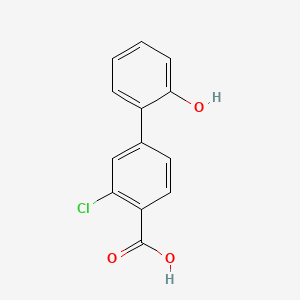


![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)
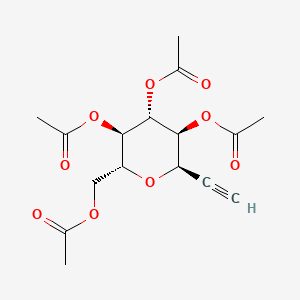
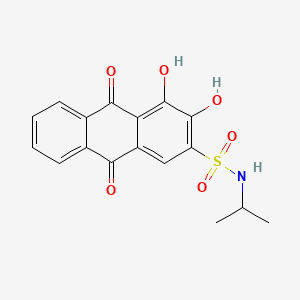
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
